(2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride

Sodium channel inhibition NaV1.6 selectivity Medicinal chemistry scaffold

(2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride (CAS 2059988-98-4) is the crystalline dihydrochloride salt of a 2-cyclopropyl-substituted thiazole bearing a primary aminomethyl group at the 4-position. The free base (CAS 1083299-53-9) has a molecular formula of C₇H₁₀N₂S (MW 154.23), a predicted LogP of 0.34, density of 1.3±0.1 g/cm³, and a boiling point of 279.3±15.0 °C.

Molecular Formula C7H12Cl2N2S
Molecular Weight 227.15 g/mol
CAS No. 2059988-98-4
Cat. No. B1384099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride
CAS2059988-98-4
Molecular FormulaC7H12Cl2N2S
Molecular Weight227.15 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CS2)CN.Cl.Cl
InChIInChI=1S/C7H10N2S.2ClH/c8-3-6-4-10-7(9-6)5-1-2-5;;/h4-5H,1-3,8H2;2*1H
InChIKeyHHUNISBPYRRGEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Cyclopropyl-1,3-thiazol-4-yl)methanamine Dihydrochloride (CAS 2059988-98-4): Procurement-Relevant Identity, Physicochemical Profile, and Scaffold Context


(2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride (CAS 2059988-98-4) is the crystalline dihydrochloride salt of a 2-cyclopropyl-substituted thiazole bearing a primary aminomethyl group at the 4-position [1]. The free base (CAS 1083299-53-9) has a molecular formula of C₇H₁₀N₂S (MW 154.23), a predicted LogP of 0.34, density of 1.3±0.1 g/cm³, and a boiling point of 279.3±15.0 °C . The dihydrochloride salt (C₇H₁₂Cl₂N₂S, MW 227.16) appears as a powder, is stable at room temperature, and carries MDL number MFCD30497624 and PubChem CID 134691025 [2]. The compound functions primarily as a versatile small-molecule scaffold and building block in medicinal chemistry, with the cyclopropyl group imparting distinct steric and electronic properties that differentiate it from 2-alkyl, 2-aryl, and regioisomeric thiazole analogs .

Why Generic Substitution Fails for (2-Cyclopropyl-1,3-thiazol-4-yl)methanamine Dihydrochloride: The Quantifiable Cost of Analog Swapping


Substituting (2-cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride with a close analog such as the 2-phenyl, 2-isopropyl, 2-methyl, or regioisomeric 4-cyclopropyl variant is not a neutral decision. The cyclopropyl group at the 2-position provides a unique combination of low lipophilicity (LogP 0.34 versus 1.21–2.97 for alkyl/aryl analogs), a distinct regiochemical presentation of the nucleophilic amine, and access to a cyclopropyliminium rearrangement pathway that is kinetically disfavored in non-cyclopropyl congeners . In patent-derived sodium channel inhibitor series, replacement of the 2-cyclopropylthiazole moiety with a 2-phenylthiazole resulted in a 12.8-fold loss of NaV1.8 potency and complete erosion of isoform selectivity [1]. These differences are structural in origin and cannot be recovered by adjusting stoichiometry, salt form, or reaction conditions—making analog substitution a verifiable risk to both biological activity and synthetic strategy.

Quantitative Differentiation Evidence for (2-Cyclopropyl-1,3-thiazol-4-yl)methanamine Dihydrochloride: Comparator-Anchored Performance Data


NaV1.8 Sodium Channel Inhibitor Potency and Isoform Selectivity: Cyclopropyl vs. Phenyl Head-to-Head Comparison from Xenon Pharmaceuticals Patent Data

In a direct, same-assay, same-scaffold comparison from Xenon Pharmaceuticals patents US10246453 and US10815229, the compound incorporating the (2-cyclopropylthiazol-4-yl)methanamine moiety (Example 138, BDBM373871) exhibited an IC50 of 50 nM against human NaV1.8 (Nav1.6), with >190-fold selectivity over NaV1.1 (IC50 = 9,480 nM) and >200-fold selectivity over NaV1.5 (IC50 = 10,400 nM). The direct 2-phenylthiazole analog (Example 135, BDBM373868) showed a 12.8-fold weaker NaV1.8 IC50 of 640 nM and negligible selectivity over NaV1.1 (IC50 = 564 nM, ratio = 0.88) [1]. The assay employed a sodium-sensitive dye (ANG2) in stably transfected Trex HEK293 cells expressing full-length human sodium channel cDNA [2]. This demonstrates that the 2-cyclopropyl substitution, relative to 2-phenyl, is a critical determinant of both target potency and isoform selectivity within an otherwise identical molecular framework.

Sodium channel inhibition NaV1.6 selectivity Medicinal chemistry scaffold Ion channel drug discovery

Cyclopropyliminium Rearrangement: Unique Synthetic Access to Fused Pyrrolo[2,1-b]thiazolium Heterocycles Not Available from 2-Alkyl or 2-Aryl Analogs

Tomilov et al. (2013) demonstrated that 2-cyclopropylthiazole hydrobromides undergo a distinctive iminocyclopropane-pyrroline rearrangement upon melting to yield 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromides—fused bicyclic heterocycles inaccessible through conventional thiazole chemistry. Critically, the study reports that 2-alkyl- and 2-aryl-4-cyclopropylthiazoles also undergo this rearrangement, but as hydroiodides and with 'noticeably longer' reaction times [1]. This rearrangement is unique to the cyclopropyl substituent on the thiazole ring and is not observed with 2-methyl, 2-isopropyl, or 2-phenyl congeners under comparable conditions. The reaction has been cited in 13 subsequent publications as a gateway to diverse fused heterocyclic scaffolds [2].

Cyclopropyliminium rearrangement Fused heterocycle synthesis Thiazole reactivity Diversity-oriented synthesis

Orexin Receptor Antagonist Pharmacophore: Patent-Backed Differentiation of 2-Cyclopropylthiazole from Other 2-Substituted Thiazole Scaffolds

European patent ATE483707T1 (and corresponding family members) specifically claims 2-cyclopropyl-thiazole derivatives as non-peptide antagonists of human orexin receptors, with potential therapeutic applications in eating disorders, sleep disorders, cognitive dysfunctions, and other psychiatric and neurologic disorders [1]. The patent explicitly identifies the 2-cyclopropyl substituent as an essential structural feature of the claimed pharmacophore; 2-alkyl and 2-aryl thiazole derivatives are not encompassed within the same patent class. The orexin receptor system (OX1R/OX2R) is a validated CNS drug target, with approved dual antagonists (e.g., suvorexant, lemborexant, daridorexant) generating multi-billion-dollar markets for insomnia treatment [2]. This patent landscape provides a documented, IP-protected differentiation that favors procurement of the 2-cyclopropylthiazole building block over generic 2-alkyl or 2-aryl alternatives for orexin-targeted discovery programs.

Orexin receptor antagonist CNS drug discovery Sleep disorders Non-peptide antagonist

LogP-Driven Solubility Differentiation: 2-Cyclopropyl vs. 2-Phenyl, 2-Isopropyl, and Regioisomeric 4-Cyclopropyl Thiazole Building Blocks

The predicted partition coefficient (LogP) of the free base (2-cyclopropylthiazol-4-yl)methanamine is 0.34, which is substantially lower than all close structural analogs . The 2-phenyl analog has a LogP of 1.86–2.97 (5.5–8.7× more lipophilic) ; the 2-isopropyl analog has a LogP of 1.21–2.43 (3.6–7.1× more lipophilic) ; and even the regioisomeric (4-cyclopropyl-1,3-thiazol-2-yl)methanamine has a LogP of 0.74 (2.2× more lipophilic) . In medicinal chemistry, a LogP below 1 is generally associated with favorable aqueous solubility, reduced non-specific protein binding, and improved ligand efficiency metrics. The dihydrochloride salt form further enhances aqueous solubility relative to the free base, making this compound preferable for biochemical assays conducted in aqueous buffer systems where higher-concentration stock solutions are required.

Lipophilicity Aqueous solubility Lead-likeness Physicochemical property optimization

Regioisomeric Differentiation: 2-Cyclopropyl-4-methanamine vs. 4-Cyclopropyl-2-methanamine Substitution Pattern Affects Both Physicochemical Profile and Synthetic Utility

The target compound (2-cyclopropyl-1,3-thiazol-4-yl)methanamine positions the primary aminomethyl group at the 4-position of the thiazole ring with the cyclopropyl at the 2-position. Its direct regioisomer, (4-cyclopropyl-1,3-thiazol-2-yl)methanamine (CAS 643725-71-7), reverses this substitution pattern. These two regioisomers differ measurably: the target compound has a LogP of 0.34 versus 0.74 for the regioisomer (2.2× higher lipophilicity), and critically, the electronic environment of the amine differs due to the distinct position of the electron-withdrawing thiazole nitrogen relative to the aminomethyl group . The 4-aminomethyl group in the target compound is conjugated with the C=N of the thiazole, whereas the 2-aminomethyl group in the regioisomer sits adjacent to the ring sulfur, resulting in different nucleophilicity and different reactivity profiles in amide coupling, reductive amination, and urea formation reactions commonly employed in library synthesis . Both regioisomers are commercially available from Enamine as building blocks (EN300-75251 for the target free base; EN300-109816 for the regioisomer) .

Regioisomer Thiazole substitution pattern Amine nucleophilicity Building block selection

Optimal Application Scenarios for (2-Cyclopropyl-1,3-thiazol-4-yl)methanamine Dihydrochloride: Evidence-Anchored Use Cases


NaV1.6-Selective Ion Channel Inhibitor Lead Optimization Programs

Medicinal chemistry teams pursuing selective NaV1.6 (SCN8A) sodium channel inhibitors for epilepsy or pain indications should prioritize this building block based on BindingDB data from Xenon Pharmaceuticals' patents, which demonstrate that the 2-cyclopropylthiazole scaffold confers a 12.8-fold potency advantage (IC50 50 nM vs. 640 nM) and >190-fold isoform selectivity over NaV1.1/NaV1.5 compared to the corresponding 2-phenylthiazole analog [1]. The dihydrochloride salt form enables direct use in aqueous assay buffers without the solubility challenges posed by more lipophilic 2-aryl or 2-alkyl alternatives (LogP 0.34 vs. 1.21–2.97) . This scenario is supported by the compound's documented role as a synthetic precursor to Example 138 in US10246453 and US10815229.

Orexin Receptor Antagonist Discovery and Scaffold-Hopping Campaigns

Drug discovery programs targeting orexin OX1R/OX2R receptors for sleep disorders, eating disorders, or cognitive dysfunction should use this building block as a privileged starting point, as the 2-cyclopropylthiazole core is specifically claimed in the orexin receptor antagonist patent family ATE483707T1 [2]. The cyclopropyl group is an essential pharmacophoric element distinguishing it from 2-alkyl and 2-aryl thiazole derivatives that fall outside this IP space. The 4-aminomethyl handle provides a convenient synthetic vector for elaborating the western portion of the antagonist scaffold through amide bond formation or reductive amination.

Diversity-Oriented Synthesis Exploiting Cyclopropyliminium Rearrangement Chemistry

Synthetic chemistry groups engaged in diversity-oriented synthesis or fused heterocycle library production can leverage the unique cyclopropyliminium rearrangement pathway documented by Tomilov et al. (2013), which converts 2-cyclopropylthiazole hydrobromides into 6,7-dihydro-5H-pyrrolo[2,1-b]thiazol-4-ium bromides—a transformation not accessible from 2-alkyl or 2-aryl thiazole building blocks [3]. The reaction proceeds under solvent-free melt conditions and provides access to bicyclic thiazolium scaffolds that can be further diversified. The 4-aminomethyl substituent may be protected or elaborated prior to rearrangement, offering a route to functionalized fused heterocycles that would be challenging to access by alternative synthetic strategies.

Aqueous-Compatible Biochemical Screening Library Construction

For high-throughput screening (HTS) library production where aqueous solubility of building blocks is a critical parameter, this compound offers a predicted LogP of 0.34—substantially lower than the 2-isopropyl (LogP 1.21–2.43), 2-phenyl (LogP 1.86–2.97), and regioisomeric 4-cyclopropyl (LogP 0.74) analogs . The dihydrochloride salt form provides additional solubility enhancement for direct dissolution in DMSO/water mixtures commonly used in HTS workflows. This property profile reduces the risk of compound precipitation during assay plate preparation and minimizes the need for sonication or co-solvent addition, improving assay reproducibility and throughput.

Quote Request

Request a Quote for (2-Cyclopropyl-1,3-thiazol-4-yl)methanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.